Leu-Leu-OBzl
Description
Contextualization of Dipeptide Esters in Peptide Synthesis and Modification
Dipeptide esters are pivotal intermediates in the chemical synthesis of peptides. masterorganicchemistry.com The ester group, in this case, a benzyl (B1604629) ester (OBzl), serves as a carboxyl-protecting group for the C-terminal amino acid (leucine). This protection is a cornerstone of peptide synthesis, preventing the carboxylic acid from undergoing unwanted side reactions during the formation of a new peptide bond. masterorganicchemistry.com By selectively protecting the C-terminus, chemists can control the step-wise addition of amino acids to build a desired peptide sequence.
The synthesis of dipeptides can be approached through several methods, including purely chemical routes, chemoenzymatic methods, and fully enzymatic processes. researchgate.net Chemical synthesis, while versatile, often involves multiple steps of protection and deprotection, which can be complex and generate waste. researchgate.net In contrast, enzymatic methods, utilizing enzymes like proteases or L-amino acid ligases, offer high stereoselectivity and milder reaction conditions. researchgate.netnih.gov For instance, research has demonstrated the enzymatic synthesis of dipeptide units in aqueous media, showcasing the potential for more sustainable production methods. nih.gov
Dipeptide esters like Leu-Leu-OBzl are not only crucial for building longer peptides but are also valuable in their own right for studying fundamental biochemical processes and for creating novel biomaterials. For example, N-cinnamoyl dipeptide esters have been synthesized and shown to self-assemble into nanorods, highlighting the potential of modified dipeptides in materials science.
Significance of Leucine-Containing Peptides in Biochemical and Synthetic Investigations
Leucine (B10760876), a branched-chain amino acid (BCAA), is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained from dietary sources. rochester.edu It plays a critical role in numerous physiological processes, most notably in stimulating muscle protein synthesis through the activation of the mTOR signaling pathway. nih.gov This makes leucine and peptides containing it subjects of intense biochemical and nutritional research. nih.gov
The presence of two leucine residues in this compound imparts significant hydrophobicity to the molecule. This characteristic influences its interactions within biological systems and its properties as a synthetic building block. Studies have shown that the hydrophobicity of leucine residues can markedly contribute to the bitterness of peptides. tandfonline.com In biochemical investigations, leucine-containing dipeptides are used to probe the mechanisms of peptide transport and hydrolysis. For instance, research on rat jejunum demonstrated that leucyl-leucine (B1605453) is a potent inhibitor of leucine uptake, suggesting that such peptides are hydrolyzed before being absorbed. nih.govportlandpress.com
Furthermore, the dipeptide L-leucyl-L-leucine (Leu-Leu) itself has been recognized for its potential biological activities, including enhancing muscle growth and promoting recovery. acs.org This has spurred research into efficient synthesis methods, such as whole-cell catalysis, to produce Leu-Leu for further study and potential applications in the pharmaceutical and nutraceutical industries. acs.org
Overview of Academic Research Trajectories for this compound and Related Derivatives
Academic research involving this compound and its derivatives has followed several distinct, yet interconnected, paths.
Peptide Synthesis and Methodology: A primary research focus has been the use of this compound and similar protected dipeptides as foundational units in the synthesis of more complex peptides. For example, the Boc (tert-butoxycarbonyl) protecting group strategy is a classic method where a protected amino acid is coupled with an amino acid ester to form a dipeptide with high yield and specificity. masterorganicchemistry.com Research has also explored the synthesis of longer peptide chains by sequentially adding amino acids to dipeptide fragments. researchgate.netresearchgate.net For instance, the synthesis of Boc-Glu(OBzl)-Abu(PO3Me2)-Leu-OBzl was achieved using the Boc mode of peptide synthesis. researchgate.net
Enzymatic and Biocatalytic Synthesis: There is a growing trend towards developing enzymatic methods for peptide synthesis to create more sustainable and efficient processes. researchgate.net Research has focused on using enzymes like thermolysin for the synthesis of dipeptides on solid supports, which can shift the reaction equilibrium to favor synthesis over hydrolysis. researchgate.netrsc.org The enzymatic synthesis of Leu-Leu itself has been a target, with studies exploring the use of L-amino acid ligases to overcome the challenges of low enzyme stability and catalytic efficiency. acs.org
Biochemical and Structural Studies: this compound and related peptides serve as model compounds to investigate peptide structure and function. For example, the crystal structure of a decapeptide containing a Glu(OBzl)-Leu sequence provided insights into the parallel zipper arrangement of helical peptide columns. nih.gov Other studies have utilized leucine-containing peptides to understand their interaction with biological systems, such as their hydrolysis by enzymes like leucine aminopeptidase (B13392206) or their transport across cellular membranes. worthington-biochem.comasm.org
Development of Novel Materials and Therapeutics: Researchers are exploring the use of dipeptide derivatives to create new materials and potential therapeutic agents. The self-assembly of N-cinnamoyl dipeptide esters into nanostructures is one such example. In another vein, peptide aldehydes derived from dipeptides like Boc-Ser(OBzl)-Leu-Leucinal have been synthesized and investigated as inhibitors of the 20S proteasome, a key target in cancer therapy. nih.gov
The following table summarizes key research findings related to the synthesis and application of this compound and similar peptide derivatives.
| Research Focus | Key Finding | Compound(s) Studied |
| Peptide Synthesis | Used as a building block in the Boc mode of peptide synthesis to create longer peptide chains. researchgate.net | Boc-Glu(OBzl)-Abu(PO3Me2)-Leu-OBzl |
| Enzymatic Synthesis | Thermolysin can be used for high-yield synthesis of dipeptides on a solid resin support. rsc.org | Hydrophobic dipeptides |
| Biochemical Inhibition | Leucyl-leucine is a more effective inhibitor of leucine uptake in the rat jejunum than leucylglycine or glycyl-leucine. nih.gov | Leucyl-leucine, Leucylglycine, Glycyl-leucine |
| Proteasome Inhibition | Peptide aldehydes derived from dipeptides show potent inhibition of the 20S proteasome. nih.gov | Cbz-Glu(OtBu)-Leu-Leucinal, Boc-Ser(OBzl)-Leu-Leucinal |
| Structural Biology | A decapeptide containing a Glu(OBzl)-Leu sequence forms parallel zipper arrangements of helical columns. nih.gov | Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe |
| Biomaterials | N-Cinnamoyl dipeptide esters can self-assemble to form nanorods. | N-Cinnamoyl dipeptide esters |
Structure
3D Structure
Properties
CAS No. |
77167-53-4 |
|---|---|
Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C19H30N2O3/c1-13(2)10-16(20)18(22)21-17(11-14(3)4)19(23)24-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12,20H2,1-4H3,(H,21,22)/t16-,17-/m0/s1 |
InChI Key |
WBNRJPDMGKHHSP-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations Involving Leu Leu Obzl
Strategic Syntheses of Leu-Leu-OBzl as a Key Intermediate
The synthesis of this compound can be achieved through various chemical and biochemical routes. The choice of method often depends on the desired scale, purity requirements, and its intended use as a precursor for larger peptide sequences.
Solution-phase synthesis remains a fundamental approach for preparing dipeptides like this compound, offering flexibility and scalability. Optimized protocols typically involve the coupling of an N-terminally protected leucine (B10760876) derivative with L-leucine benzyl (B1604629) ester.
A common strategy involves the use of N-Boc-L-leucine (Boc-Leu-OH) as the N-terminal residue. For instance, in a procedure for a related N-methylated dipeptide, the coupling reagent 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) was used to activate N-Boc-Me-L-Leu-OH, which was then reacted with L-leucine benzyl ester p-toluenesulfonate in the presence of a base like diisopropylethylamine (DIPEA). iucr.org This reaction, conducted in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), proceeds over several hours to yield the protected dipeptide. iucr.org Another approach uses carbodiimides like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate amide bond formation between the protected amino acids. prepchem.com
The general workflow for such a synthesis can be summarized as follows:
Activation: The carboxyl group of an N-protected leucine (e.g., Boc-Leu-OH or Z-Leu-OH) is activated.
Coupling: The activated species is reacted with the free amino group of L-leucine benzyl ester (H-Leu-OBzl). prepchem.com
Purification: The resulting protected dipeptide, Boc-Leu-Leu-OBzl or Z-Leu-Leu-OBzl, is purified from byproducts and unreacted starting materials, often via chromatography. iucr.org
An optimized protocol has been reported for the synthesis of morpholine-2,5-diones from hydrophobic amino acids, including leucine, which involves the initial formation of an N-chloroacetylated amino acid. acs.orgnih.gov While the final product is different, the initial steps for activating and coupling amino acids in solution share common principles with dipeptide synthesis. acs.org
Table 1: Example Reagents in Solution-Phase Synthesis of Leucine Dipeptide Esters
| Component | Example Reagent | Function | Reference |
|---|---|---|---|
| N-Protected Leucine | N-Boc-L-leucine | N-terminal amino acid with temporary amine protection. | iucr.org |
| C-Terminal Component | L-leucine benzyl ester p-toluenesulfonate | C-terminal amino acid with carboxyl protection. | iucr.org |
| Coupling Reagent | DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Activates the carboxylic acid for amide bond formation. | iucr.org |
| Base | DIPEA (Diisopropylethylamine) | Neutralizes hydrochloride or tosylate salts and facilitates coupling. | iucr.org |
| Solvent | THF (Tetrahydrofuran) | Anhydrous reaction medium. | iucr.org |
While this compound is synthesized in solution, it can be deprotected and utilized as a dipeptide unit in solid-phase peptide synthesis (SPPS). This "fragment condensation" approach can be advantageous for synthesizing long or "difficult" sequences where stepwise single amino acid addition is inefficient. After the synthesis of Z-Leu-Leu-OBzl or Boc-Leu-Leu-OBzl in solution, the protecting groups are selectively removed to generate the dipeptide fragment suitable for SPPS. For example, the benzyl ester can be cleaved by hydrogenolysis to yield Z-Leu-Leu-OH or Boc-Leu-Leu-OH, which can then be coupled to a resin-bound amino acid or peptide. Alternatively, the N-terminal protecting group (like Boc) can be removed with acid, and the resulting H-Leu-Leu-OBzl can be coupled to a resin-bound peptide with an activated C-terminus.
The two primary strategies in SPPS are the Boc/Bzl and Fmoc/tBu systems. researchgate.netthieme-connect.de In the Boc/Bzl strategy, the Nα-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, while more permanent side-chain protection is provided by benzyl-based groups. peptide.com In the Fmoc/tBu strategy, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for Nα-protection, and acid-labile groups like tert-butyl (tBu) protect side chains. researchgate.net The use of a pre-formed dipeptide like Leu-Leu can help to overcome problems like low coupling efficiency or racemization that can occur during the stepwise synthesis of certain sequences.
Chemoenzymatic peptide synthesis presents a green alternative to purely chemical methods, offering high stereoselectivity under mild conditions. nih.gov Enzymes, particularly proteases and lipases, can catalyze the formation of peptide bonds. thieme-connect.denih.gov
Studies have shown that the benzyl ester group of an amino acid monomer can significantly enhance substrate affinity and broaden the substrate specificity of the enzyme catalyst. acs.org In a study using papain, the polymerization efficiency of alanine (B10760859) and glycine (B1666218) benzyl esters was much greater than that of their corresponding methyl, ethyl, or tert-butyl esters. acs.org This suggests that using L-leucine benzyl ester as the carboxyl component (the nucleophile) in an enzyme-catalyzed reaction could be highly effective.
The process is typically kinetically controlled, where an N-protected amino acid ester acts as the acyl donor and an amino acid ester or amide (like H-Leu-OBzl) acts as the nucleophile. google.com For example, the synthesis of Z-L-Ala-L-Leu-NH₂ was achieved with an 87% yield using alcalase-CLEA and Candida antarctica lipase (B570770) B. nih.gov Papain has also been used effectively for dipeptide formation with N-carboxybenzyl-protected amino acids and various ester activating groups, achieving yields over 97%. nih.gov The main challenges include suppressing the enzymatic hydrolysis of the peptide bond and ensuring the solubility of the protected peptide substrates, often addressed by using organic cosolvents like dimethylformamide (DMF). nih.gov
Table 2: Enzymes Used in Chemoenzymatic Peptide Synthesis
| Enzyme Class | Example Enzyme | Application | Reference |
|---|---|---|---|
| Serine Protease | α-Chymotrypsin | Catalyzes peptide bond formation, often in frozen aqueous solutions. | nih.govnih.gov |
| Cysteine Protease | Papain | Broad specificity; efficiency enhanced by benzyl ester groups. | nih.govacs.org |
| Esterase/Lipase | Candida antarctica lipase B | Used in one-pot dipeptide synthesis. | nih.gov |
| Industrial Protease | Alcalase | Used for dipeptide precursor synthesis. | nih.gov |
Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Schemes for Elongated Sequences
Methodological Advancements in Benzyl Ester (OBzl) Protection and Deprotection in this compound Synthesis
The benzyl ester is a cornerstone of C-terminal protection in peptide chemistry, and methods for its installation and removal are well-established and continually refined.
The primary role of the benzyl ester (OBzl) in this compound is to protect the C-terminal carboxylic acid of the second leucine residue. libretexts.org This protection is crucial to prevent the carboxyl group from participating in unwanted side reactions during the coupling of the first leucine unit. squarespace.com The benzyl ester is stable under the conditions required for coupling reactions and for the removal of many common Nα-protecting groups, such as the Fmoc group (which is base-labile) and, to a practical extent, the Boc group (which is removed with moderate acid). peptide.comnih.gov
In the context of the Boc/Bzl SPPS strategy, the benzyl ester linkage to the resin is a classic approach. researchgate.netpeptide.com While a small loss of the peptide chain can occur with each acid deprotection cycle of the Boc group, the benzyl ester is generally stable enough for the synthesis of many peptides. thieme-connect.dewiley-vch.de Its stability relative to other protecting groups makes it a versatile choice in both solution-phase and solid-phase synthesis. spcmc.ac.inthieme-connect.de
Once the peptide chain is assembled, the benzyl ester must be removed to yield the free carboxylic acid. Two primary strategies are employed for the cleavage of the OBzl group from this compound derivatives.
Catalytic Hydrogenolysis: This is the mildest and one of the most common methods for removing benzyl-type protecting groups. highfine.com The reaction involves treating the peptide with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). spcmc.ac.inrsc.org This method cleaves the benzylic C–O bond to release the free carboxylic acid and toluene (B28343) as a byproduct. libretexts.org An alternative, often more convenient, method is transfer hydrogenation, which avoids the need for pressurized hydrogen gas. rsc.orgacsgcipr.org In this procedure, a hydrogen donor like cyclohexene, formic acid, or 1,4-cyclohexadiene (B1204751) is used with a palladium catalyst to effect the deprotection. rsc.orgacsgcipr.orgacs.org Transfer hydrogenation can efficiently remove N-benzyloxycarbonyl (Z) and benzyl ester (OBzl) groups. rsc.orgacsgcipr.org
Acid-Labile Strategies: While benzyl esters are relatively stable to moderate acids like trifluoroacetic acid (TFA) used for Boc removal, they can be cleaved by strong acids. spcmc.ac.in Reagents such as hydrogen bromide in acetic acid (HBr/HOAc) or liquid hydrogen fluoride (B91410) (HF) are effective for cleaving benzyl esters, though these are harsh conditions that can affect other protecting groups. thieme-connect.dehighfine.com The acid lability of benzyl esters can be increased by introducing electron-donating substituents onto the phenyl ring. thieme-connect.depublish.csiro.au For instance, 4-methoxybenzyl esters are significantly more acid-labile than unsubstituted benzyl esters. thieme-connect.de Conversely, electron-withdrawing groups like chloro or nitro increase the stability of the ester toward acid. thieme-connect.de In some cases, milder acidic conditions can be used; for example, in the synthesis of a phosphopeptide containing a Ser(PO₃Bzl₂)-Leu-OBzl fragment, 98% formic acid was used for Boc group cleavage to minimize the loss of the benzyl phosphate (B84403) groups, demonstrating the nuanced stability of benzyl-type protecting groups. researchgate.netresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Formula | Function/Role |
|---|---|---|
| L-leucyl-L-leucine benzyl ester | This compound | Target dipeptide intermediate |
| N-tert-butoxycarbonyl-L-leucine | Boc-Leu-OH | N-protected amino acid |
| L-leucine benzyl ester | H-Leu-OBzl | C-protected amino acid |
| N-benzyloxycarbonyl-L-leucine | Z-Leu-OH | N-protected amino acid |
| 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Coupling reagent |
| Diisopropylethylamine | DIPEA | Non-nucleophilic base |
| Tetrahydrofuran | THF | Organic solvent |
| N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide | EDCI | Coupling reagent |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base-labile Nα-protecting group |
| tert-Butyl | tBu | Acid-labile protecting group |
| Dimethylformamide | DMF | Organic solvent |
| Palladium on carbon | Pd/C | Catalyst for hydrogenolysis |
| Trifluoroacetic acid | TFA | Acid for deprotection |
| Hydrogen bromide in acetic acid | HBr/HOAc | Strong acid for deprotection |
| Hydrogen fluoride | HF | Strong acid for deprotection |
Role of the Benzyl Ester Group as a C-Terminal Protecting Moiety
Derivatization and Functionalization Strategies of this compound and its Analogs
The chemical manipulation of this compound and its related dipeptides opens avenues to a diverse array of more complex molecules. These strategies involve modifying the peptide backbone or the C-terminus to introduce new functional groups or to incorporate the dipeptide unit into larger architectures.
Peptide aldehydes are a significant class of compounds known for their ability to inhibit various proteolytic enzymes. acs.orgnih.gov The synthesis of peptide aldehydes can be achieved through several strategies, including the modification of a pre-synthesized peptide. nih.gov For instance, N-protected dipeptide aldehydes, such as Ac-Leu-Leu-Lys-H, have been synthesized as analogs of the natural protease inhibitor leupeptin. acs.org One common method involves the solid-phase synthesis of the peptide on a specialized resin, followed by reduction of a C-terminal functionality, such as a Weinreb amide or a phenyl ester, to an aldehyde. acs.org A combinatorial approach has also been utilized to synthesize and evaluate a large number of dipeptide aldehydes to identify potent inhibitors of β-amyloid production. nih.gov This high-throughput screening led to the discovery that dipeptide aldehydes with hydrophobic amino acids at both the P1 and P2 positions were particularly effective. nih.gov
| Precursor | Resulting Aldehyde Derivative | Synthetic Approach |
| Boc-Phe-Val-Ala-OH | Boc-Phe-Val-Ala-H | Solid-phase synthesis with Weinreb amide linker and subsequent reduction. acs.org |
| Ac-Leu-Val-Lys(2Cl-Z)-OH | Ac-Leu-Val-Lys(2Cl-Z)-H | Solid-phase synthesis with Weinreb amide linker and subsequent reduction. acs.org |
| Z-Val-Phe-OH | Z-Val-Phe-H | Solid-phase synthesis with Weinreb amide linker and subsequent reduction. acs.org |
| Carbobenzoxyl-valinyl-phenylalanal | 3,5-dimethoxycinnamamide-isoleucinyl-leucinal | Combinatorial synthesis and optimization. nih.gov |
This compound and similar dipeptide fragments are fundamental units in the stepwise synthesis of longer peptides and polypeptides. annualreviews.org These fragments can be coupled together or with other amino acids to construct complex sequences. For example, oligopeptides with repeating Leu-Leu-Gly units, such as N-tert.-butyloxycarbonyl-L-Leu-(L-Leu-Gly)n-OBzl (where n = 1, 3, 5), have been synthesized using both stepwise and fragment condensation techniques. nih.gov The synthesis of block copolypeptides, such as those containing blocks of leucine and other amino acids like lysine (B10760008) or glutamic acid, has been achieved through methods like "one-pot" N-carboxyanhydride (NCA) polymerization. nih.gov This approach allows for the creation of well-defined polypeptide chains with specific block arrangements. nih.gov The resulting polypeptides can adopt various secondary structures, such as the 3(10)-helical conformation observed in poly(Leu-Leu-D-Phe-Pro). nih.gov
Thioamides, where a sulfur atom replaces the oxygen of an amide bond, are valuable isosteres in medicinal chemistry due to their unique chemical properties. researchgate.net The synthesis of thioamide-containing peptides often involves the thionation of a corresponding amide precursor. While direct thionation of this compound is not explicitly detailed in the provided context, the thionation of the closely related dipeptide Boc-Phe-Leu-OBzl using Lawesson's Reagent is a well-established method. rsc.orgrsc.orgresearchgate.netresearchgate.net This reaction selectively converts the amide bond to a thioamide without affecting the Boc protecting group or the benzyl ester. thieme-connect.de The resulting thioamide dipeptide can then be deprotected and incorporated into larger peptide chains, as demonstrated in the synthesis of leucine enkephalin analogs. rsc.orgrsc.org The introduction of a thioamide bond can influence the conformational properties of the peptide. rsc.org
| Precursor | Thionating Agent | Product |
| Boc-Phe-Leu-OBzl | Lawesson's Reagent | Boc-Pheψ[CS-NH]Leu-OBzl |
| Boc-Leu-Met-OMe | Lawesson's Reagent | Boc-Leuψ[CS-NH]Met-OMe thieme-connect.de |
Phosphorylation is a key post-translational modification that regulates protein function. The synthesis of phosphopeptides often requires the use of protected phosphoserine, phosphothreonine, or phosphotyrosine residues. Dipeptide fragments containing these modified amino acids are crucial for building longer phosphopeptide chains. For instance, the tripeptide Boc-Glu(OBzl)-Ser(PO3Bzl2)-Leu-OBzl was synthesized using a protected phosphoserine derivative. researchgate.net The synthesis involved the use of Boc-Ser(PO3Bzl2)-OH, which was coupled with Leu-OBzl, followed by coupling with Boc-Glu(OBzl)-OH. researchgate.net Another approach utilized a 4-bromobenzyl protecting group for the phosphate, with the synthesis of Boc-Glu(OBzl)-Ser(PO3BrBzl2)-Leu-OBzl being a key step. publish.csiro.au These examples highlight the utility of dipeptide and tripeptide fragments containing leucine in the assembly of complex phosphopeptides.
Cyclic peptides and peptidomimetics are of great interest in drug discovery due to their enhanced stability and conformational rigidity compared to their linear counterparts. nih.gov Dipeptide units like this compound are valuable building blocks in the synthesis of these constrained structures. The synthesis of cyclic peptides can be achieved by forming a peptide bond between the N- and C-termini of a linear precursor, a process known as head-to-tail cyclization. researchgate.netcardiff.ac.uk The incorporation of dipeptides can facilitate this cyclization. google.com For example, the synthesis of cyclic hexapeptides has been achieved by the stepwise addition of Boc-amino acids, followed by deprotection and cyclization. nih.gov
Peptidomimetics are compounds that mimic the structure and function of natural peptides. nih.gov Dipeptides are often used to create these mimics. For instance, chloroalkene dipeptide isosteres, where a chloroalkene replaces the amide bond, have been developed as peptidomimetics. nih.gov Another strategy involves the creation of bicyclic dipeptide mimetics to create highly constrained structures. acs.org Furthermore, cyclic dipeptides themselves can serve as scaffolds for building more complex peptidomimetics with applications in areas like DNA delivery. rsc.org
Conformational Analysis and Higher Order Structural Investigations of Leu Leu Obzl Containing Peptides
Spectroscopic Characterization of Leu-Leu-OBzl Derivatives
Spectroscopic methods are indispensable tools for probing the structural features of peptides in both solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), Infrared (IR), and Ultraviolet (UV) spectroscopy provide complementary information on stereochemistry, secondary structure, and local electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides containing this compound, NMR studies, including 2D techniques like COSY and NOESY, can resolve the macrocyclic structure and backbone conformation. The chemical shifts of amide protons are particularly sensitive to the formation of hydrogen bonds, a key feature in secondary structures like β-turns and helices.
In studies of related dipeptides, such as Fc-Leu-Leu-OMe, ¹H NMR spectroscopy has been used to characterize the chemical environment of the leucine (B10760876) residues. acs.org For instance, the chemical shifts (δ) of the methyl protons of the two leucine residues appear as distinct doublets, providing information about their local environment. acs.org The coupling constants (J) can also offer insights into dihedral angles. The combination of NMR experiments with theoretical calculations allows for a more detailed connection between experimental observations and the structural and dynamic properties of the peptides. researchgate.net
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| (CH₃)₂ Leu | 0.93 | d | 5.6 |
| (CH₃)₂ Leu | 1.01 | d | 6.0 |
| Table 1: Representative ¹H NMR data for the leucine methyl groups in a di-leucine peptide derivative, Fc-Leu-Leu-OMe, highlighting the distinct chemical environments of the two residues. acs.org |
Furthermore, NMR has been instrumental in studying the conformational preferences of peptides in different solvents. For example, molecular dynamics simulations of Leu-enkephalin, which contains a leucine residue, have shown that the peptide is highly flexible in water but can form a salt bridge and adopt a more defined conformation in dimethyl sulfoxide (B87167) (DMSO). nih.gov This highlights the significant influence of the solvent environment on peptide conformation, which can be effectively monitored by NMR.
Circular Dichroism (CD) Spectroscopy in Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. researchgate.netnih.govsubr.edu The technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature of the peptide's secondary structure content, including α-helices, β-sheets, and random coils. americanpeptidesociety.org
For peptides containing this compound, CD spectroscopy can reveal the formation of ordered structures. For instance, in a study of oligopeptides with the repeating unit N-tert.-butyloxycarbonyl-L-Leu-(L-Leu-Gly)n-OBzl, CD spectra in trifluoroethanol showed a gradual change with increasing chain length, indicating the formation of an ordered β-structure with antiparallel chains in the longer peptides. nih.gov The addition of Ca²⁺ ions to these peptides induced a conformational change, likely due to the formation of β-turns. nih.gov
| Secondary Structure | Characteristic CD Signal (Wavelength in nm) |
| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~190 nm. americanpeptidesociety.org |
| β-sheet | Negative band at ~217 nm, positive band at ~195 nm. americanpeptidesociety.org |
| Random coil | Strong negative band around 197-200 nm. researchgate.net |
| β-turn | Can exhibit varied spectra, sometimes with positive bands around 211 and 222 nm. subr.edu |
| Table 2: Characteristic far-UV CD signals for common peptide secondary structures. researchgate.netsubr.eduamericanpeptidesociety.org |
The ability of CD spectroscopy to monitor conformational changes in response to environmental factors like solvent polarity, temperature, and the presence of ions makes it a valuable tool for understanding the dynamic nature of this compound-containing peptides. subr.edunih.gov
Application of Infrared (IR) and Ultraviolet (UV) Spectroscopy for Structural Insights
Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information about the structure of peptides. IR spectroscopy is particularly useful for identifying functional groups and probing the hydrogen-bonding patterns within a peptide, which are crucial for defining its secondary structure. sketchy.comresearchgate.net The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is highly sensitive to the secondary structure. researchgate.net For example, a study on resin-bound peptide fragments showed the formation of β-sheet aggregation through intermolecular hydrogen bonds. oup.com
UV spectroscopy, on the other hand, provides information about electronic transitions within the molecule. sketchy.comrockymountainlabs.com While the peptide backbone itself has limited UV absorption above 200 nm, the benzyl (B1604629) ester group in this compound contains a phenyl chromophore that absorbs in the UV region. This can be useful for quantitative analysis and for studying interactions involving the C-terminus of the peptide. In a study of oligopeptides containing L-leucine and glycine (B1666218) with a C-terminal benzyl ester, UV spectroscopy was used alongside CD and IR to characterize their conformation. nih.gov
| Spectroscopic Technique | Information Provided | Relevant Functional Group/Structure in this compound |
| Infrared (IR) Spectroscopy | Molecular vibrations, functional groups, hydrogen bonding, secondary structure. sketchy.comresearchgate.net | Amide bonds (Amide I and II bands), C=O of the ester, N-H bonds. |
| Ultraviolet (UV) Spectroscopy | Electronic transitions, presence of chromophores. sketchy.comrockymountainlabs.com | Phenyl group of the benzyl ester. |
| Table 3: Applications of IR and UV spectroscopy for the structural analysis of this compound. sketchy.comresearchgate.netrockymountainlabs.com |
Computational Approaches to Peptide Conformation and Dynamics
Computational methods have become indispensable in modern structural biology, providing insights into the conformational preferences and dynamic behavior of peptides at an atomic level. These approaches complement experimental data and can predict structures and interactions that are difficult to characterize experimentally.
Molecular Modeling and Dynamics Simulations of this compound-Containing Peptides
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing a detailed picture of peptide conformational flexibility. nih.gov For peptides containing this compound, MD simulations can explore the conformational landscape and identify stable structures. For instance, MD simulations of a related protected dipeptide, Boc-Phe-Leu-OBzl, performed in a vacuum, were able to reproduce the conformers and rotamers observed in the solid state by X-ray crystallography. researchgate.net
The choice of force field and solvent model is crucial for the accuracy of MD simulations. plos.org Studies on Leu-enkephalin have demonstrated that the peptide exhibits significant flexibility in aqueous solution, while adopting more defined structures in less polar solvents like DMSO. nih.gov This underscores the importance of simulating peptides in environments that mimic experimental conditions. The AMBER force field is a commonly used parameter set for peptide simulations. nih.govplos.org
Molecular Docking Studies to Predict Binding Modes with Molecular Entities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tum.de For this compound-containing peptides, docking studies can be employed to predict their binding modes with receptors or other molecular targets. This is particularly relevant for understanding the biological activity of these peptides.
In a study of dipeptide phenyl esters as inhibitors of the ClpP protease, molecular docking was used to elucidate their binding mode in the active site. tum.de The docking results, in combination with experimental data, provided insights into the structure-activity relationship of the inhibitors. tum.de Similarly, docking studies of newly designed S1P receptor modulators, which included a Leu-OBzl derivative, were consistent with experimental findings, showing that the molecule could occupy the binding site effectively. cardiff.ac.uk These examples highlight the utility of molecular docking in rational drug design and in understanding the molecular basis of peptide-protein interactions.
Biochemical Interactions and Mechanistic Studies Involving Leu Leu Obzl
Leu-Leu-OBzl as a Substrate for Enzymatic Biotransformations
The dipeptide L-Leucyl-L-Leucine benzyl (B1604629) ester (this compound) serves as a valuable substrate in the investigation of various enzymatic processes. Its structure, comprising two hydrophobic leucine (B10760876) residues and a benzyl ester protecting group, allows for the exploration of enzyme specificity, catalytic mechanisms, and the influence of substrate modifications on biochemical reactions.
The specific molecular structure of this compound makes it a useful tool for characterizing the substrate preferences of a range of proteases and peptidases. These enzymes often exhibit distinct specificities for the amino acid residues at and around the scissile peptide bond.
Studies have demonstrated that various proteases can hydrolyze the peptide bond in this compound. For instance, cysteine proteases like papain show a preference for hydrophobic amino acids in the P2 position, which corresponds to the first leucine residue in this compound. nih.gov The specific interactions between the enzyme's active site and the substrate's side chains are critical for binding and catalysis. The hydrophobicity of the leucine residues in this compound facilitates its recognition by proteases that favor nonpolar substrates.
The following table summarizes the substrate specificity of various proteases that can potentially act on this compound based on their known preferences for hydrophobic residues.
| Enzyme Family | Example Enzyme | Preferred Residues at P2/P1' | Potential for this compound Cleavage |
| Cysteine Proteases | Papain | P2: Val, Phe, Tyr, Nle | High |
| Cysteine Proteases | Cruzain | P2: Leu, Tyr, Phe, Val | High |
| Serine Proteases | Chymotrypsin | P1: Phe, Tyr, Trp; P2: Leu | Moderate to High |
| Metalloproteases | Thermolysin | P1': Leu, Phe, Ile, Val | High |
This table is generated based on known protease specificities and the structure of this compound.
This compound is also employed as a substrate in enzyme-catalyzed aminolysis reactions, a process that forms a new peptide bond. In these reactions, the acyl-enzyme intermediate formed from the cleavage of the ester or peptide bond of the substrate reacts with an amine nucleophile instead of water. thieme-connect.de
For example, a d-stereospecific amidohydrolase from Streptomyces sp. can utilize L-aminoacyl derivatives, including those with hydrophobic side chains like leucine, as substrates for aminolysis. researchgate.net The efficiency of these reactions is often influenced by the nature of both the acyl donor (like this compound) and the acyl acceptor (the amine nucleophile). researchgate.net Studies have shown a preference for both acyl donors and acceptors with hydrophobic side chains in such reactions. researchgate.net
The benzyl ester of this compound can act as the acyl donor in these synthetic reactions. For instance, S9 aminopeptidase (B13392206) from Streptomyces thermocyaneoviolaceus has been shown to utilize L-Pro-OBzl as an acyl donor to synthesize various prolyl dipeptides. nih.gov While not directly this compound, this demonstrates the utility of benzyl-esterified amino acids and peptides in aminolysis.
The O-benzyl (OBzl) ester group in this compound plays a significant role in how the substrate interacts with enzymes and the subsequent catalytic efficiency. The benzyl group enhances the hydrophobicity of the C-terminus, which can influence its binding within the enzyme's active site.
Research on papain-mediated chemoenzymatic peptide synthesis has shown that a benzyl ester group can enhance the affinity of the monomer for the enzyme's active site. acs.org This increased affinity can lead to higher reactivity, improved yields, and longer peptide products in a shorter time and with lower enzyme concentrations. acs.org The benzyl group may contribute to better positioning of the substrate in the enzymatic groove and stabilization of the transition state. acs.org
The pH dependence of enzymatic reactions can also be affected by the presence of the OBzl group. For instance, studies with carboxypeptidase Y have shown different pH profiles for the hydrolysis of substrates with and without a C-terminal carboxylate, such as an OBzl ester. acs.org
Investigations of Enzyme-Catalyzed Aminolysis Reactions
Exploration of Intermolecular Interactions with Biological Macromolecules
Beyond its role as a substrate, this compound and its derivatives are utilized to study the intricate interactions between peptides and larger biological macromolecules like proteins and enzymes.
The interactions between peptides and proteins are fundamental to many biological processes. The dipeptide this compound, as a model hydrophobic peptide, can be used to probe these interactions. The dynamics of how a peptide binds to a protein can be investigated using various biophysical techniques.
For instance, molecular dynamics simulations can be employed to understand the conformational changes and binding modes of peptides like this compound with proteins. These studies can reveal how the hydrophobic side chains of the leucine residues and the benzyl group contribute to the binding affinity and specificity. The study of peptide-protein interactions is crucial for understanding biological recognition and for the design of new therapeutic agents. mdpi.com
Peptides derived from or analogous to this compound can act as inhibitors of certain enzymes. Understanding the mechanism of this inhibition is critical for drug design and development.
For example, peptides containing leucine residues are known to be inhibitors of several zinc proteases. dokumen.pub The inhibitory mechanism often involves the peptide binding to the active site of the enzyme, preventing the natural substrate from binding. The mode of inhibition can be competitive, non-competitive, or mixed, depending on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. nih.gov
DNA Binding and Intercalation Studies of Peptide Conjugates
The conjugation of peptides to other bioactive molecules is a strategy employed to enhance properties such as biological target selectivity and binding affinity. mdpi.comnih.gov In this context, peptide conjugates containing structures similar to this compound have been investigated for their ability to interact with DNA.
Detailed research into novel β-carboline derivatives conjugated with di- and tripeptides, including those with a C-terminal amino acid benzyl ester (AA-OBzl), has provided insights into DNA binding and intercalation. rsc.org One study synthesized a series of compounds, (1-(4-hydroxy-3-methoxyphenyl)-β-carboline-3-carboxyl)-Trp-Trp-AA-OBzl, to evaluate their potential as anticancer agents and their interaction with calf thymus (CT) DNA. rsc.org
The primary mode of interaction was determined through viscosity measurements. When a molecule intercalates between the base pairs of a DNA double helix, it typically causes the helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. The study observed that as the concentration of the β-carboline-peptide conjugate increased, the viscosity of the CT DNA solution also increased. rsc.org This positive correlation is strong evidence that the conjugate binds to DNA via an intercalative mechanism. rsc.org
Table 1: DNA Intercalation Study of a β-Carboline-Peptide Conjugate
| Experimental Observation | Interpretation | Conclusion |
| The relative viscosity of a calf thymus (CT) DNA solution increases with the addition of the β-carboline-Trp-Trp-AA-OBzl conjugate. rsc.org | The increase in viscosity suggests a lengthening of the DNA double helix. rsc.org | The conjugate molecule binds to DNA through an intercalation mechanism. rsc.org |
Mechanistic Elucidation of Chemical Reactions Involving this compound Intermediates
The dipeptide derivative this compound, and similar structures, play a crucial role as intermediates in peptide bond formation, allowing for the detailed study of reaction mechanisms. A key mechanism that has been elucidated involves the formation of an oxazol-5(4H)-one intermediate. capes.gov.brthieme-connect.denih.gov
In peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid or peptide can lead to the formation of an oxazol-5(4H)-one. thieme-connect.denih.gov This intermediate is a critical juncture in the reaction pathway, as its formation can be a primary source of racemization. thieme-connect.de
Specific mechanistic studies have utilized H-Leu₃-OBzl to understand the coupling process in detail. In the reaction between Boc-Leu₃-Aib-OH and H-Leu₃-OBzl using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent, the reaction was found to proceed exclusively through the formation of a stable 2-substituted 4,4-dimethyl-5(4H)-oxazolone intermediate. capes.gov.br The formation of the final peptide product then occurs via a subsequent, slow aminolysis of this oxazolone (B7731731) ring. capes.gov.br
The role of additives in catalyzing this reaction has also been mechanistically explored. It was discovered that 1-hydroxybenzotriazole (B26582) (HOBt) acts as a potent catalyst for the aminolysis of the oxazolone intermediate in dichloromethane (B109758). capes.gov.br The investigation revealed that HOBt's catalytic effect is not a simple acid-catalyzed pathway. Instead, it proceeds through a more complex biphilic (electrophilic-nucleophilic) pathway, leading to the formation of the desired peptide bond in nearly quantitative yields. capes.gov.br This contrasts with other potential additives, such as p-nitrophenol, which did not facilitate the desired reaction but rather led to the high-yield formation of the oxazolone itself. capes.gov.br
Table 2: Mechanistic Details of Peptide Coupling Involving a Leu-OBzl Intermediate
| Reactants | Coupling Agent | Key Intermediate | Catalyst | Proposed Mechanism of Catalysis |
| Boc-Leu₃-Aib-OH + H-Leu₃-OBzl capes.gov.br | DCC capes.gov.br | 2-substituted 4,4-dimethyl-5(4H)-oxazolone capes.gov.br | HOBt capes.gov.br | Biphilic (electrophilic-nucleophilic) pathway for aminolysis of the oxazolone. capes.gov.br |
These studies, centered on reactions involving Leu-OBzl intermediates, are fundamental to understanding and controlling side reactions like epimerization and to optimizing peptide synthesis protocols. capes.gov.brnih.gov
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | L-Leucyl-L-leucine benzyl ester |
| H-Leu₃-OBzl | L-Leucyl-L-leucyl-L-leucine benzyl ester |
| Boc-Leu₃-Aib-OH | N-tert-Butoxycarbonyl-L-leucyl-L-leucyl-L-leucyl-α-aminoisobutyric acid |
| β-Carboline | 9H-Pyrido[3,4-b]indole |
| CT DNA | Calf Thymus Deoxyribonucleic Acid |
| DCC | Dicyclohexylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| p-Nitrophenol | 4-Nitrophenol |
| Dichloromethane | Dichloromethane |
Structure Activity Relationship Sar Investigations of Leu Leu Obzl Derived Compounds
Rational Design Principles for Peptide Derivatives incorporating Leu-Leu-OBzl
The rational design of peptide derivatives is a cornerstone of modern medicinal chemistry, aiming to create molecules with enhanced activity, stability, and specificity. By systematically modifying the this compound structure, researchers can probe the molecular interactions that govern biological function.
The two leucine (B10760876) residues are defining features of the this compound scaffold, imparting significant hydrophobicity and a propensity for forming specific secondary structures.
Hydrophobicity and Structural Stability : Leucine is an aliphatic, hydrophobic amino acid that favors being buried within the hydrophobic cores of proteins. This characteristic is critical for the functionality of many peptides, as the hydrophobic side chains can engage in binding and recognition of nonpolar ligands, such as lipids. In amphipathic α-helical peptides, the hydrophobicity of the nonpolar face, often composed of leucine residues, correlates directly with the stability of the helix and the peptide's ability to self-associate in aqueous environments. nih.govasm.org A series of glutamine, isoleucine, leucine, phenylalanine, threonine, tyrosine, or valine can lead to the formation of β-sheets, which may cause incomplete solvation during synthesis. thermofisher.com The non-reactive nature of leucine's side chain means it is rarely involved directly in catalysis but plays a vital role in substrate recognition and binding.
Role in Biological Activity : The presence and positioning of leucine residues are often critical for a peptide's biological activity. For instance, in antimicrobial peptides, substituting other residues with leucine can modulate activity; replacing two tryptophan residues with leucine was shown to significantly decrease hemolytic activity while maintaining much of the antimicrobial effect. nih.gov In other contexts, increasing hydrophobicity by replacing alanine (B10760859) with leucine can enhance hemolytic activity, demonstrating that an optimal hydrophobicity window is often required for high antimicrobial potency without excessive toxicity. nih.govasm.org Furthermore, leucine is recognized as a key regulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for protein biosynthesis and cell growth. nih.govwikipedia.org
The C-terminal benzyl (B1604629) ester (OBzl) is not merely a protecting group used during synthesis but an integral part of the molecule's final structure that influences its chemical properties and biological interactions.
Synthetic Utility and Associated Challenges : Carbamate protecting groups like Boc (t-Butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently used in peptide synthesis. masterorganicchemistry.com The benzyl ester is often employed to protect the C-terminal carboxyl group during solid-phase peptide synthesis (SPPS). nih.gov However, its use is not without challenges. During synthesis, the presence of a benzyl ester can lead to premature cleavage of the peptide from the resin support. bibliomed.org The resulting ester may then cyclize to form diketopiperazines, which can lead to amide bond cleavage and yield inactive dipeptides with altered stereochemistry. bibliomed.org Furthermore, ammonolysis conditions used to convert C-terminal esters to amides can induce side reactions like racemization. google.com
Altering the amino acid sequence or the stereochemistry of the constituent residues provides a powerful strategy for fine-tuning the properties of peptide derivatives.
Amino Acid Substitutions : Replacing one or both leucine residues in a sequence can have profound effects. For example, in antimicrobial peptides, substituting leucine with less hydrophobic alanine residues systematically decreases hydrophobicity, which in turn reduces helicity and hemolytic activity. nih.govasm.org Conversely, substituting alanine with the more hydrophobic leucine increases these properties. nih.govasm.org In some cases, such substitutions can lead to a complete loss of activity, highlighting the specific role of the leucine side chain in molecular recognition. researchgate.net
Stereochemical Modifications (D-Amino Acids) : The incorporation of non-natural D-amino acids is a widely used strategy to modulate peptide structure and function. frontiersin.org Substituting an L-amino acid with its D-enantiomer reverses the orientation of the side chain, which can disrupt or alter secondary structures like α-helices and β-sheets. frontiersin.orgnih.govmdpi.com This modification can be beneficial; for instance, introducing a D-leucine residue can reduce a peptide's helicity and, consequently, its toxicity to human cells (hemolysis) while maintaining desired antimicrobial or anticancer activity. mdpi.com D-amino acid substitution is also a key strategy for increasing a peptide's stability against proteases, which primarily recognize L-amino acids, thereby enhancing its in vivo half-life. researchgate.netresearchgate.netmdpi.com However, such substitutions can also sometimes lead to reduced antimicrobial activity. mdpi.com
| Modification Type | Example | General Effect on Peptide Properties | Reference(s) |
| Amino Acid Substitution | Replacing Leucine (Leu) with Alanine (Ala) | Decreases hydrophobicity, helicity, and hemolytic activity. Can reduce or abolish antimicrobial potency. | nih.gov, asm.org |
| Amino Acid Substitution | Replacing Alanine (Ala) with Leucine (Leu) | Increases hydrophobicity, helicity, and hemolytic activity. Can lead to strong peptide self-association. | nih.gov, asm.org |
| Stereochemical Modification | Replacing L-Leucine with D-Leucine | Can disrupt secondary structures (e.g., α-helix), reduce hemolytic activity, and increase stability against proteases. | mdpi.com, researchgate.net, frontiersin.org |
Contributions of the C-Terminal Benzyl Ester (OBzl) to Structural and Functional Characteristics
Correlation Between Conformational Features and Targeted Molecular Interactions (in vitro mechanistic models)
The biological activity of a peptide is intrinsically linked to its three-dimensional structure and flexibility. For derivatives of this compound, the interplay between the hydrophobic leucine side chains and the C-terminal modification dictates the preferred conformation, which in turn governs how the molecule interacts with its biological targets.
Conformational analysis of peptides containing repeating leucine residues often reveals a high propensity for forming helical structures. nih.gov For example, completely apolar peptides can adopt an amphiphilic character through the strategic insertion of water molecules into the helical backbone, which distorts the helix and exposes carbonyl groups to the external environment. nih.gov The conformation of peptides can be highly sensitive to the surrounding environment. NMR studies have shown that the preferred conformation and the orientation of peptide bonds (cis vs. trans) can change depending on the solvent, pH, and concentration. uniupo.it
In studies of peptide aldehyde inhibitors, derivatives such as Boc-Ser(OBzl)-Leu-Leucinal have shown potent activity against the 20S proteasome. nih.gov Covalent docking and computational models are used to explore the binding mode, revealing how the peptide fits into the active site. nih.gov Such analyses show that the inhibitor forms a reversible hemiacetal with a key threonine residue in the proteasome's active site. The conformation adopted by the peptide within the binding pocket is crucial for its inhibitory potency.
Development of Peptide Mimetics and Bio-Inspired Analogues
To overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability, researchers develop peptidomimetics. These are molecules that mimic the structure and function of peptides but have modified backbones or side chains to enhance their drug-like properties. uminho.ptacs.org
A prominent class of peptidomimetics is the peptidotriazolamers, where one or more amide bonds in a peptide sequence are replaced by a 1,2,3-triazole ring. This modification maintains the side-chain orientations while altering the backbone's conformational properties and resistance to proteolysis.
The synthesis of these molecules often employs a "building block" approach using a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to create the 1,5-disubstituted triazole core. core.ac.ukresearchgate.net The stereochemistry of the amino acid precursors has a dramatic influence on the final conformation of the peptidotriazolamer. For instance, a homochiral hexapeptidotriazolamer, Boc-AlaΨ[5Tz]Phe-ValΨ[5Tz]Ala-LeuΨ[5Tz]Val-OBzl, which incorporates both leucine and a C-terminal benzyl ester, was found to adopt a compact, β-turn-like structure. In contrast, its heterochiral equivalent forms a more extended, polyproline-like helix. core.ac.uk This demonstrates that the triazole-based backbone, combined with precise stereochemical control, allows for the design of novel foldamers with predictable and diverse three-dimensional structures. researchgate.net
Incorporation into Depsipeptide Frameworks
Depsipeptides are a class of compounds that contain both peptide (amide) and ester bonds. The incorporation of dipeptide units like Leu-Leu into depsipeptide frameworks can significantly influence their three-dimensional structure and biological activity. researchgate.net This structural modification is a key strategy in medicinal chemistry to enhance properties such as stability against enzymatic degradation and to study structure-activity relationships. researchgate.netuni-halle.de
The synthesis of depsipeptides can be complex, often involving the strategic formation of either the amide or ester bond first, followed by cyclization. researchgate.net The inclusion of hydrophobic amino acid sequences, such as those containing leucine, can result in the formation of unique helical structures. For instance, the depsipeptide Boc-Leu-Leu-Ala-Leu-Leu-Lac-Leu-Leu-Lac-Leu-Leu-Lac-Leu-Leu-OEt, which contains multiple Leu-Leu units, adopts an alpha/3(10)-conjugated helix. researchgate.net This demonstrates how the repeating dipeptide sequence contributes to a defined secondary structure within the larger depsipeptide macrocycle.
| Compound/Framework | Key Feature | Implication for SAR |
| Boc-(Leu-Leu-Lac)n-OEt | Contains repeating Leu-Leu and Lactic Acid (Lac) units | The Leu-Leu sequence promotes the formation of helical structures within the depsipeptide. researchgate.net |
| YM-254890 Analogues | Systematic modification of the cyclic depsipeptide structure | Allows for the identification of structural components essential for potent and selective Gq protein inhibition. nih.gov |
| General Depsipeptides | Contain both amide and ester bonds | Incorporation of dipeptide units like Leu-Leu can enhance stability and define the bioactive conformation. researchgate.netuni-halle.de |
Constrained Peptide Designs for Receptor Specificity
Constraining the conformation of a peptide is a powerful strategy to increase its binding affinity and receptor selectivity. mdpi.com By reducing the flexibility of the peptide backbone, the molecule can be locked into a bioactive conformation, which can lead to a more favorable interaction with its biological target. mdpi.comunc.edu This approach is particularly valuable in designing ligands for receptors where specificity is crucial to avoid off-target effects.
One common method to constrain a peptide is through cyclization, such as the formation of disulfide bridges or lactam bridges. mdpi.comunc.edu For example, the cyclic pentapeptide BQ123 (cyclo-[D-Asp-L-Pro-D-Val-L-Leu-D-Trp-]) is a highly selective antagonist for the endothelin A (ETA) receptor. guidetopharmacology.org The constrained cyclic structure is key to its selectivity.
Another approach is the introduction of sterically demanding or unnatural amino acids to limit conformational freedom. The substitution of amino acids within a peptide sequence can dramatically alter its binding profile. For instance, in the development of somatostatin (B550006) analogues, changing the stereochemistry or the size of the disulfide bridge by substituting cysteine with residues like D-cysteine or homocysteine has been shown to modulate receptor selectivity and binding affinity for the five different somatostatin receptor subtypes. nih.gov
In the context of tachykinin receptor ligands, modifications to the C-terminus of substance P have led to the development of new lead compounds. researchgate.net The introduction of constrained building units like spirolactams or prolines into a peptide sequence can increase selectivity for the NK1 receptor. researchgate.net These examples highlight the principle that restricting the conformational space of a peptide, including those containing Leu-Leu-like sequences, is a critical tool for enhancing receptor specificity.
| Strategy | Example | Outcome |
| Cyclization | BQ123 (cyclo-[D-Asp-L-Pro-D-Val-L-Leu-D-Trp-]) | Highly selective ETA receptor antagonist. guidetopharmacology.org |
| Stereochemical Modification | Somatostatin analogues with D-Cysteine | Modulated binding affinity and selectivity for somatostatin receptor subtypes. nih.gov |
| Constrained Building Units | Introduction of spirolactam or proline | Increased selectivity for the NK1 receptor in substance P analogues. researchgate.net |
Exploration of Molecular Targeting (theoretical and biochemical models)
Proteasome System Modulation
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and a target for therapeutic intervention, particularly in cancer. nih.govmdpi.com The 26S proteasome complex contains catalytic subunits responsible for caspase-like, trypsin-like, and chymotrypsin-like activities, which are associated with the β1, β2, and β5 subunits, respectively. nih.gov
Peptide-based compounds have been investigated as proteasome inhibitors. For example, the hexapeptide 4A6 (Ac-Thr(tBu)-His(Bzl)-Thr(Bzl)-Nle-Glu(OtBu)-Gly-Bza) has been identified as a selective and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 26S proteasome. nih.gov This demonstrates that peptide sequences can be designed to target specific catalytic sites within the proteasome. While this compound itself is a simple dipeptide, its constituent amino acids are found in peptide sequences that inhibit the proteasome. For instance, Z-Leu-Leu-Leu-boronate is a known proteasome inhibitor. nih.gov
The development of small-molecule modulators of the ubiquitin-proteasome system is an active area of research. nih.gov These modulators can either inhibit or induce protein degradation, offering a way to control the levels of specific proteins within the cell. nih.gov This approach expands the "druggable" portion of the proteome beyond traditional enzyme and receptor targets. nih.gov
| Compound/System | Target | Effect |
| 4A6 (hexapeptide) | β5 subunit of the 26S proteasome | Selective and reversible inhibition of chymotrypsin-like activity. nih.gov |
| Z-Leu-Leu-Leu-boronate | Proteasome | Proteasome inhibition. nih.gov |
| Ubiquitin Proteasome System Modulators | E3 ubiquitin ligases, proteasome | Can induce or inhibit the degradation of targeted proteins. nih.gov |
Opioid Receptor Ligand Investigations
Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are G-protein coupled receptors that mediate the effects of both endogenous and exogenous opioids. mdpi.comguidetopharmacology.org The design of ligands with specific affinities for these receptor subtypes is a major goal in pain management and addiction research. mdpi.com
Leucine-containing peptides play a role in the endogenous opioid system. Leu-enkephalin is an endogenous opioid peptide with agonist activity at the δ-opioid receptor. e-safe-anaesthesia.org The development of synthetic ligands often draws from the structures of these natural peptides.
Structure-activity relationship studies have shown that specific amino acid sequences and modifications can confer selectivity for different opioid receptors. For example, the irreversible ligand [D-Ala2, Leu5, Cys6]enkephalinamide has been used to characterize δ-like opioid receptors on immune cells. nih.gov The presence of leucine in this and other opioid receptor ligands underscores its importance in receptor interaction. While there is no direct evidence of this compound being investigated as an opioid receptor ligand, the components are relevant to the field. Molecular modeling and simulation are key tools used to understand the binding mechanisms of ligands to opioid receptors, helping to rationalize the design of new, more selective compounds. researchgate.net
| Ligand | Receptor Target | Significance |
| Leu-enkephalin | δ-opioid receptor | Endogenous opioid peptide agonist. e-safe-anaesthesia.org |
| [D-Ala2, Leu5, Cys6]enkephalinamide | δ-like opioid receptors | Irreversible ligand used for receptor characterization. nih.gov |
Endothelin Receptor Antagonist Studies
The endothelin system, which includes endothelin peptides and their receptors (ETA and ETB), plays a role in vasoconstriction and cell proliferation. guidetopharmacology.org Antagonists of these receptors have been investigated for various cardiovascular conditions.
Peptide-based antagonists have been crucial in understanding the function of endothelin receptors. The cyclic pentapeptide BQ123 (cyclo-[D-Asp-L-Pro-D-Val-L-Leu-D-Trp-]) is a well-known highly selective ETA receptor antagonist. guidetopharmacology.orgnih.gov The inclusion of L-Leucine in this structure highlights its compatibility with ETA receptor binding.
Furthermore, linear peptides have also been developed as endothelin receptor antagonists. The C-terminal hexapeptide of endothelin (His16-Leu-Asp-Ile-Ile-Trp21) has served as a basis for designing combined ETA/ETB antagonists. acs.org Modifications to this sequence, such as acetylation of the N-terminus and substitution of amino acids, have led to potent antagonists like PD 145065 (Ac-dBhg16-Leu-Asp-Ile-Ile-Trp21). acs.org These studies demonstrate the importance of the leucine residue at position 17 of the endothelin C-terminus for receptor interaction. While this compound is not a direct antagonist, the Leu-Leu dipeptide motif is present in the broader context of endothelin research, where leucine-containing peptides are key tools.
| Antagonist | Structure Type | Target Receptor(s) |
| BQ123 | Cyclic pentapeptide | Selective ETA guidetopharmacology.orgnih.gov |
| PD 145065 | Linear hexapeptide analogue | Combined ETA/ETB acs.org |
| FR139317 | Modified linear peptide | Selective ETA guidetopharmacology.org |
Advanced Analytical and Characterization Methodologies in Leu Leu Obzl Research
High-Resolution Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for both the purification of Leu-Leu-OBzl from reaction mixtures and the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized techniques in this context.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like this compound. bachem.comnih.gov It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. nih.gov
Analytical HPLC is primarily used to assess the purity of a sample. bachem.com The purity is typically determined by UV detection at a wavelength of 210–220 nm, where the peptide bond absorbs light. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the peptide's purity. bachem.com For complex mixtures, HPLC can be coupled with mass spectrometry (LC-MS) for enhanced identification of components. nih.gov
Preparative HPLC is employed to isolate and purify larger quantities of the target peptide from a crude reaction mixture. pharm.or.jpgoogle.comgoogle.com While the principles are the same as analytical HPLC, preparative systems use larger columns and higher flow rates to handle increased sample loads. lcms.cz The goal is to obtain the desired compound at a high level of purity for subsequent use. In the synthesis of complex peptides, crude products are often purified by preparative HPLC. researchgate.net
| Parameter | Analytical HPLC | Preparative HPLC |
| Purpose | Purity assessment, quantitation | Isolation and purification |
| Sample Load | Microgram to milligram | Milligram to gram |
| Column Size | Smaller internal diameter and length | Larger internal diameter and length |
| Flow Rate | Lower | Higher |
| Detection | Primarily UV, MS | Primarily UV, sometimes with fraction collection based on signal threshold |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. ualberta.capatsnap.comumass.edu It operates on the principle of separating compounds based on their differential partitioning between a solid adsorbent stationary phase (like silica (B1680970) gel) coated on a plate and a liquid mobile phase. globalresearchonline.net
In the context of this compound synthesis, TLC can be used to:
Monitor reaction progress: By spotting the reaction mixture on a TLC plate at different time points, one can observe the disappearance of starting materials and the appearance of the product spot. ualberta.caumass.edu
Assess purity: A pure compound should ideally appear as a single spot on the TLC plate. ualberta.ca The presence of multiple spots indicates impurities. studysmarter.co.uk
Identify compounds: By comparing the retention factor (Rf) value of the product spot with that of a known standard, a tentative identification can be made. patsnap.com
TLC is a valuable tool for quick checks in the laboratory before committing to more time-consuming and expensive analyses like HPLC. wjpls.org
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Structural Confirmation
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wiley-vch.de It is an essential tool for confirming the identity and structure of synthesized peptides like this compound.
The primary application of MS in this context is the determination of the molecular weight of the compound. lcms.cz The mass spectrum will show a peak corresponding to the molecular ion (M+), which allows for the confirmation of the expected molecular weight of this compound. libretexts.org High-resolution mass spectrometry can provide highly accurate mass measurements, further solidifying the compound's identification. lcms.cz
Tandem mass spectrometry (MS/MS) provides more detailed structural information. nih.gov In an MS/MS experiment, the molecular ion is selected and fragmented, and the masses of the resulting fragment ions are measured. acs.org The fragmentation pattern can be used to confirm the amino acid sequence of the dipeptide. nih.gov This is particularly useful for distinguishing between isomeric peptides. nih.gov
| Technique | Information Provided | Application to this compound |
| Mass Spectrometry (MS) | Molecular weight | Confirmation of the successful synthesis by matching the observed molecular weight to the calculated value. |
| Tandem MS (MS/MS) | Structural information (amino acid sequence) | Confirmation of the Leu-Leu sequence through analysis of fragmentation patterns. |
Specialized Derivatization Techniques for Enhanced Analytical Detection and Resolution
Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical method. shimadzu.com For dipeptides like this compound, derivatization can be employed to improve detection sensitivity and chromatographic resolution. nih.gov
Several derivatization reagents can be used to target the free amino group of the dipeptide. For instance, dansyl chloride and phenyl isocyanate (PIC) are reagents that react with amines to form highly fluorescent or UV-active derivatives, respectively. nih.govjst.go.jpresearchgate.net This significantly enhances the sensitivity of detection in HPLC. nih.gov Derivatization can also alter the chromatographic behavior of the dipeptide, which can be advantageous in separating it from closely related impurities. nih.gov
Pre-column derivatization, where the derivatization reaction is performed before the sample is injected into the chromatograph, is a common approach. shimadzu.com
Stereochemical Analysis and Chiral Discrimination Studies
Ensuring the correct stereochemistry of this compound is critical, as the biological activity of peptides is highly dependent on their three-dimensional structure. The synthesis process can sometimes lead to racemization, where the L-amino acids are converted to their D-isomers. Therefore, methods for chiral analysis are essential.
Chiral chromatography is a primary method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) in HPLC. biorxiv.org The CSP contains a chiral selector that interacts differently with the L- and D-enantiomers, leading to their separation.
Another approach involves derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA), to form diastereomers. biorxiv.orgacs.org These diastereomers have different physical properties and can be separated by standard reverse-phase HPLC. acs.orgmdpi.com
In some research, chiral porphyrins have been used as hosts to recognize the chirality of amino acid esters like Leu-OBzl through binding interactions, which can be studied by techniques like UV-vis titration. researchgate.net
Future Directions and Emerging Research Frontiers for Leu Leu Obzl Chemistry
Innovations in Environmentally Benign Synthetic Methodologies for Peptide Esters
The synthesis of peptide esters, including Leu-Leu-OBzl, has traditionally relied on methods that generate significant chemical waste. The principles of green chemistry are increasingly being integrated into peptide synthesis to mitigate its environmental impact. nih.gov A major focus is on reducing the use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Research has identified greener alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water-based systems for both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). rsc.orgadvancedchemtech.comacs.org For instance, propylene carbonate has been successfully used as a replacement for conventional solvents in both coupling and deprotection steps, yielding peptides with comparable purity to traditional methods. rsc.org
Another key area of innovation is the development of more sustainable synthetic technologies. Resonant acoustic mixing (RAM) has emerged as a promising technique that can facilitate peptide bond formation with minimal solvent waste. chemrxiv.org This method has been shown to be effective for creating amide and ester bonds rapidly under mild conditions in "green" solvents like ethyl acetate. chemrxiv.org Furthermore, the shift from batch processing to continuous flow synthesis represents a significant step towards greener peptide production. advancedchemtech.com Continuous flow systems allow for more precise control over reaction conditions, leading to higher conversion rates and reduced waste generation. advancedchemtech.com These methodologies, while often demonstrated with more complex peptides, are directly applicable to the synthesis of short peptide esters like this compound, paving the way for more sustainable manufacturing processes.
| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |
| Green Solvents | Replacement of hazardous solvents (e.g., DMF, DCM) with environmentally benign alternatives (e.g., propylene carbonate, 2-MeTHF, water). rsc.orgadvancedchemtech.comacs.org | Reduces the generation of toxic waste during the synthesis and purification of this compound. |
| Resonant Acoustic Mixing (RAM) | Utilizes acoustic energy to mix reactants, enabling efficient bond formation with minimal solvent. chemrxiv.org | Offers a rapid and scalable method for the synthesis of this compound with reduced environmental impact. |
| Continuous Flow Synthesis | Peptide synthesis is performed in a continuously flowing stream rather than in a single batch. advancedchemtech.com | Allows for more efficient and less wasteful production of this compound, particularly at a larger scale. |
| Solvent Recycling | Implementation of systems to recover and reuse solvents like acetonitrile. ambiopharm.com | Decreases the overall consumption of solvents and the volume of hazardous waste generated. |
Integration of Artificial Intelligence and Machine Learning in Peptide Design and Conformational Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide science by enabling the rapid and accurate prediction of peptide properties and functions. frontiersin.orgfrontiersin.org For a molecule like this compound, which itself is a simple dipeptide, the power of AI lies in its ability to predict how such fragments might behave as part of a larger, more complex peptide and to design novel peptides with desired characteristics. nih.gov
| AI/ML Application | Description | Relevance to this compound Chemistry |
| Conformational Prediction | AI models like PepFlow predict the three-dimensional shapes a peptide can assume. utoronto.ca | Understanding the conformational preferences of this compound can inform the design of larger peptides with specific structures. |
| Function Prediction | Machine learning algorithms can predict the biological activity of peptides based on their sequence. frontiersin.orgfrontiersin.org | Could be used to design novel peptides incorporating the Leu-Leu motif for specific therapeutic or research applications. |
| Binding Affinity Prediction | AI can predict how strongly a peptide will bind to a target protein. nih.govarxiv.org | Facilitates the design of peptide-based inhibitors or ligands where the this compound structure could be a key component. |
| De Novo Peptide Design | Generative AI models can design entirely new peptide sequences with desired properties. oup.com | Enables the creation of novel peptides with optimized characteristics, potentially incorporating dipeptide ester fragments. |
High-Throughput Screening Platforms for the Discovery of Novel Peptide Ligands and Inhibitors
High-throughput screening (HTS) is an essential tool in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific activity. nih.gov For the discovery of novel peptide ligands and inhibitors, HTS platforms are being adapted to handle the complexity and diversity of peptide libraries. beckman.com These platforms are critical for identifying new applications for peptide fragments like this compound by screening for their ability to interact with various biological targets.
Several HTS technologies are particularly well-suited for peptide screening. Protein microarray chips, for instance, allow for the simultaneous screening of thousands of peptides against a target protein immobilized on a solid surface. nih.gov This method has been successfully used to identify novel peptide inhibitors of integrin receptors. nih.gov Phage display is another powerful technique where a library of peptides is expressed on the surface of bacteriophages, which are then screened for binding to a target molecule. tangobio.com Furthermore, virtual high-throughput screening (vHTS) uses computational methods to screen vast digital libraries of peptides, saving time and resources compared to experimental screening. researchgate.net These HTS platforms can be used to discover new biological roles for dipeptides and to identify lead compounds for the development of new therapeutics.
| HTS Platform | Description | Application in Peptide Discovery |
| Protein Microarrays | A high-throughput method where proteins are immobilized on a chip and screened against a library of peptides. nih.gov | Can be used to identify proteins that bind to this compound or related peptide esters. |
| Phage Display | A technique where libraries of peptides are expressed on the surface of phages and screened for binding to a target. tangobio.com | Enables the discovery of novel peptide ligands and inhibitors from large and diverse libraries. |
| Virtual High-Throughput Screening (vHTS) | Computational screening of large libraries of digital compounds to identify potential hits. researchgate.net | A cost-effective way to screen for peptides with desired binding properties before embarking on experimental work. |
| Yeast Display | A method where peptides are displayed on the surface of yeast cells for affinity-based screening. nih.gov | Allows for the quantitative ranking of peptide affinities for a target protein. |
Design and Synthesis of Multi-Functional Peptide Scaffolds and Probes
The development of multi-functional peptide scaffolds and probes is a rapidly advancing area of chemical biology. beilstein-journals.org These constructs often use a core scaffold to which various functional modules, such as targeting ligands, imaging agents, or therapeutic payloads, can be attached. frontiersin.org Short peptides and their derivatives, like this compound, can serve as fundamental building blocks in the construction of these complex molecular architectures. mdpi.com
Chemoselective ligation reactions are key to the modular synthesis of these scaffolds, allowing for the precise and site-specific attachment of different components. frontiersin.org This approach enables the rapid generation of a diverse range of multi-functional molecules for testing and optimization. Another promising strategy involves the use of self-assembling peptides to form well-defined nanostructures, such as nanofibers. plos.org These peptide-based nanomaterials can be functionalized with bioactive motifs and have applications in tissue engineering and drug delivery. plos.orgaksaray.edu.tr The design and synthesis of such multi-functional systems will undoubtedly create new opportunities for the application of simple dipeptide esters.
| Scaffold/Probe Type | Description | Potential Role of Dipeptide Esters |
| Branched Peptide-Polymer Constructs | Scaffolds created by attaching multiple peptide or polymer chains to a central core. frontiersin.org | Dipeptide units could be incorporated as linkers or as part of the functional domains. |
| Self-Assembling Peptide Nanofibers | Peptides that spontaneously form ordered nanostructures in solution. plos.org | Dipeptides can be part of the self-assembling sequence or attached as functional motifs. |
| Peptide-Based Fluorescent Probes | Peptides labeled with fluorescent dyes to detect and visualize biological molecules or processes. beilstein-journals.org | This compound could be part of a peptide sequence designed to bind a specific target, with a fluorophore attached for detection. |
| Peptide-Drug Conjugates | A peptide that targets a specific cell type is linked to a therapeutic agent. | The dipeptide could be part of the targeting peptide or a cleavable linker. |
Applications in Chemical Biology for Elucidating Biological Pathways and Mechanisms
Peptide-based tools are becoming increasingly important for dissecting complex biological pathways and mechanisms. dur.ac.uk Their ability to mimic natural protein-protein interactions makes them ideal probes for studying cellular processes. beilstein-journals.org The dipeptide this compound, as a simple structural unit, can be incorporated into more complex probes designed to investigate specific biological questions.
One major application is the development of peptide-based fluorescent probes. beilstein-journals.org These probes can be designed to bind to a specific biomolecule, and the resulting change in fluorescence can be used to monitor the concentration and localization of that molecule in living cells. beilstein-journals.org Peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA, are another class of powerful chemical biology tools. nih.gov By incorporating peptide-like backbones, PNAs can bind to natural nucleic acids with high affinity and specificity, allowing for the investigation of gene expression and other nucleic acid-based processes. nih.gov The continued development of such sophisticated chemical biology tools will provide new avenues for understanding the fundamental processes of life, with simple dipeptides playing a role as key structural components.
| Chemical Biology Application | Description | Relevance to this compound |
| Fluorescent Probes | Peptides designed to bind to specific targets and report on their presence or activity through changes in fluorescence. beilstein-journals.org | This compound could be part of a peptide sequence in a probe designed to study proteases or other enzymes. |
| Peptide Nucleic Acids (PNAs) | Synthetic analogs of nucleic acids with a peptide-like backbone, used to probe DNA and RNA functions. nih.gov | The principles of peptide chemistry, applicable to this compound, are central to the synthesis of PNAs. |
| Protease Inhibitors | Peptides designed to block the activity of specific proteases, which can be used to study their biological roles. dur.ac.uk | Dipeptide esters can serve as substrates or inhibitors for certain proteases. |
| Probing Protein-Protein Interactions | Synthetic peptides that mimic the binding interface of a protein can be used to disrupt or study protein-protein interactions. | The Leu-Leu motif is found in various protein interaction domains and could be a starting point for designing such probes. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Leu-Leu-OBzl, and how can researchers ensure reproducibility?
- Methodological Answer : this compound synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Key steps include:
Resin Preparation : Use a benzyl ester (OBzl) linker for C-terminal protection.
Amino Acid Coupling : Activate leucine derivatives (e.g., H-Leu-OH) with coupling agents like HBTU/DIPEA.
Deprotection and Cleavage : Remove temporary protecting groups (e.g., Fmoc with piperidine) and cleave the peptide from the resin using HF or TFA.
- Reproducibility : Document molar ratios, reaction times, and purification methods (e.g., HPLC gradients). Cross-validate spectral data (NMR, MS) with literature benchmarks .
Q. How should researchers design experiments to study this compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Solubility Tests : Prepare buffers (pH 3–10) and measure solubility via UV-Vis spectroscopy or gravimetry.
Stability Assays : Incubate this compound at 25°C/37°C, sample at intervals (0h, 24h, 48h), and analyze degradation via HPLC.
- Controls : Include inert analogs (e.g., Leu-Leu-OMe) to distinguish pH-specific effects. Use statistical tools (e.g., ANOVA) to validate significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Data Reconciliation Steps :
Contextual Analysis : Compare solvent systems (DMSO vs. CDCl₃) and concentration effects on chemical shifts.
Cross-Validation : Replicate disputed spectra using identical conditions or collaborate with third-party labs.
Computational Modeling : Use tools like Gaussian or ACD/Labs to simulate NMR spectra and identify outliers.
- Documentation : Publish raw data and spectral acquisition parameters in supplementary materials for transparency .
Q. What strategies optimize this compound’s synthesis yield while minimizing racemization?
- Methodological Answer :
- Racemization Mitigation :
Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-induced epimerization.
Coupling Agents : Use Oxyma Pure/DIC instead of HOBt to minimize side reactions.
Real-Time Monitoring : Employ inline FTIR or LC-MS to detect racemization early.
- Yield Optimization : Screen resin loading capacities (0.2–0.8 mmol/g) and extend coupling times for sterically hindered residues .
Q. How should researchers integrate this compound into peptide library screens for biological activity studies?
- Methodological Answer :
- Library Design :
Scaffold Variation : Replace Leu with homologous residues (Ile, Val) to explore structure-activity relationships.
Positional Scanning : Synthesize sublibraries with fixed this compound at specific positions.
- Screening Workflow :
High-Throughput Assays : Use fluorescence polarization or SPR to measure binding affinities.
Data Analysis : Apply multivariate statistics (PCA) to identify activity clusters .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity assays?
- Methodological Answer :
- Dose-Response Modeling :
Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
Error Analysis : Calculate 95% confidence intervals for EC₅₀/IC₅₀ values.
Literature & Reproducibility
Q. How can researchers address gaps in existing literature on this compound’s metabolic pathways?
- Methodological Answer :
- Hypothesis-Driven Approach :
Comparative Studies : Profile metabolites via LC-MS/MS in hepatic microsomes vs. plasma.
Enzyme Inhibition Assays : Test CYP450 isoform selectivity using fluorogenic substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
